6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a complex organic compound that features a triazolopyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (BOC) protecting group is significant for its stability and reactivity in synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tetrahydropyridinyl Group: This step often involves nucleophilic substitution or addition reactions.
Protection with the BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The BOC group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. The triazolopyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclobutane-1-carboxylic acid
- 4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid
Uniqueness
6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its combination of a triazolopyridine core and a BOC-protected tetrahydropyridinyl group. This structure provides a balance of stability and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C17H20N4O4/c1-17(2,3)25-16(24)20-6-4-11(5-7-20)12-8-13(15(22)23)14-18-10-19-21(14)9-12/h4,8-10H,5-7H2,1-3H3,(H,22,23) |
InChI Key |
ZUKNGMVOUVQOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN3C(=NC=N3)C(=C2)C(=O)O |
Origin of Product |
United States |
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